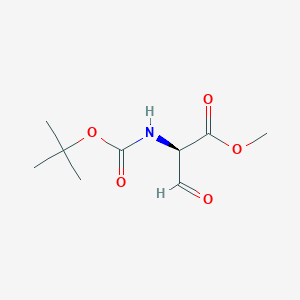![molecular formula C44H50O26 B14032417 Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE: is a complex flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is a derivative of quercetin, a well-known flavonoid, and is characterized by its multiple glycosidic linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE typically involves the glycosylation of quercetin with specific sugar moieties. The process can be carried out using enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar residues to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of quercetin from natural sources followed by glycosylation using optimized enzymatic or chemical processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin derivatives, and various substituted quercetin glycosides.
Aplicaciones Científicas De Investigación
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, as well as its effects on cellular processes.
Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
The mechanism of action of QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and MAPK.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin-3-O-beta-D-glucopyranoside: A simpler glycoside of quercetin with similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-beta-D-glucopyranoside: Another flavonoid glycoside with comparable biological activities.
Isoquercetin: A quercetin glycoside with a different glycosidic linkage, exhibiting similar health benefits.
Uniqueness
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-7-O-[(2-O-TRANS-SINNAPOYL)-BETA-D-GLUCOPYRANOSYL(1->6)]-BETA-D-GLUCOPYRANOSIDE is unique due to its complex structure, which may confer enhanced stability and bioavailability compared to simpler glycosides. Its multiple glycosidic linkages may also result in distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C44H50O26 |
|---|---|
Peso molecular |
994.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H50O26/c1-61-22-7-15(8-23(62-2)29(22)51)3-6-27(50)69-41-36(58)31(53)25(13-46)67-44(41)63-14-26-32(54)35(57)37(59)42(68-26)64-17-10-20(49)28-21(11-17)65-39(16-4-5-18(47)19(48)9-16)40(33(28)55)70-43-38(60)34(56)30(52)24(12-45)66-43/h3-11,24-26,30-32,34-38,41-49,51-54,56-60H,12-14H2,1-2H3/b6-3+/t24-,25-,26-,30-,31-,32-,34+,35+,36+,37-,38-,41-,42-,43+,44-/m1/s1 |
Clave InChI |
ZPRIBKUHYVAYRR-TUJXRIQCSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC(=C5C(=C4)OC(=C(C5=O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
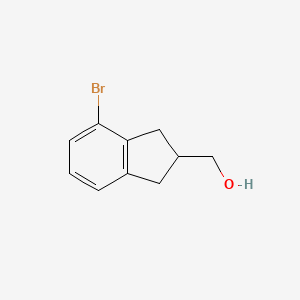
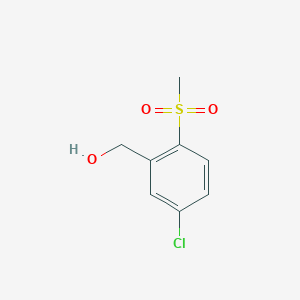
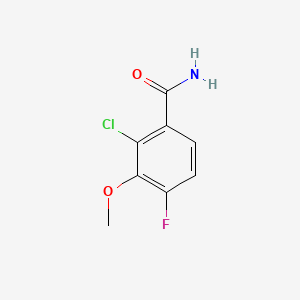
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
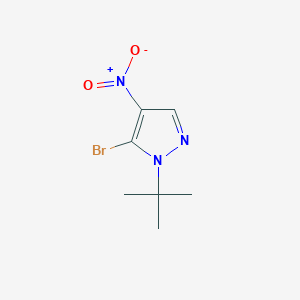
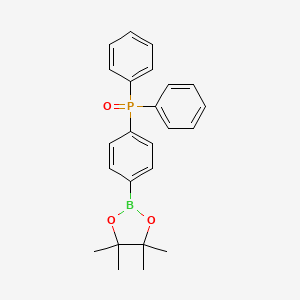

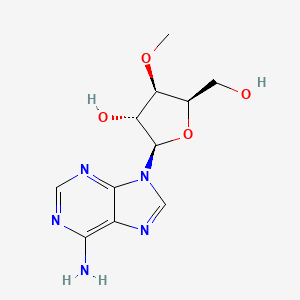
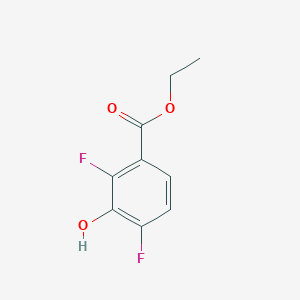
![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
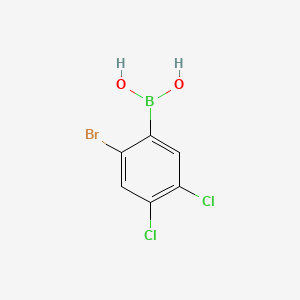
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
